Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate
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Overview
Description
Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications
Prodrug Synthesis for Phenolic Drug Protection
Phenyl carbamates derived from various substituted ethyl diamines have been evaluated as prodrug forms aimed at protecting phenolic drugs against first-pass metabolism. These compounds exhibit high stability in acidic conditions but undergo cyclization at higher pH levels, releasing the parent phenol. This non-enzymatic but pH-dependent conversion suggests a potentially useful approach for reducing the extent of first-pass metabolism of phenolic drugs (Thomsen et al., 1994).
Polymer-Rare Earth Complexes
In a study on polymer-rare earth complexes, aryl carboxylic acid-functionalized polystyrene was prepared and used to create binary and ternary polymer-rare earth complexes with Tb(III) ions. This research highlighted the strong sensitization of fluorescence emission by the aryl carboxylic acid ligands attached to polystyrene, demonstrating an "Antenna Effect" and suggesting potential applications in materials science (Gao et al., 2012).
Cyclization-Activated Prodrug Forms
A series of phenyl carbamate esters derived from N-substituted 2-aminobenzamides was studied for protecting phenolic drugs against first-pass metabolism. These carbamates showed stability in acidic to neutral pH and underwent base-catalyzed cyclization in alkaline solutions. This research supports the potential use of pH-dependent conversion for reducing the first-pass effect (Thomsen & Bundgaard, 1993).
Anti-Tumor Applications
Phenyl carbamate derivatives have been explored as intermediates in the synthesis of small molecule inhibitors for anti-tumor applications. This indicates the compound's role in the development of new therapeutic agents (Gan et al., 2021).
Catalytic Applications
Research into the palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes demonstrates the compound's utility in facilitating new biaryl C-C linkages through catalytic C-H bond activation. This method showcases the potential of O-phenylcarbamates in organic synthesis and drug development (Zhao et al., 2010).
Future Directions
Properties
IUPAC Name |
phenyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-14-10-11-14)12-13-6-8-15(9-7-13)20-18(22)23-16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTRNKGJNWQTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.